REACTION_CXSMILES
|
C[N:2](C)[CH:3]=[CH:4][C:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[N+:13]([O-:15])=[O:14])=[O:6].Cl.NO>C(O)C>[N+:13]([C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=1[C:5]1[O:6][N:2]=[CH:3][CH:4]=1)([O-:15])=[O:14] |f:1.2|
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Name
|
|
Quantity
|
99 g
|
Type
|
reactant
|
Smiles
|
CN(C=CC(=O)C1=C(C=CC=C1)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
63 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 16 hours
|
Duration
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16 h
|
Type
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CONCENTRATION
|
Details
|
concentrated to dryness in vacuo
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Type
|
ADDITION
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Details
|
Water (400 ml) was added to the residue
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Type
|
FILTRATION
|
Details
|
the resulting suspension was filtered
|
Type
|
CUSTOM
|
Details
|
The solid was recrystallized from 2-propanol
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)C1=CC=NO1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 60 g | |
YIELD: CALCULATEDPERCENTYIELD | 70.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |